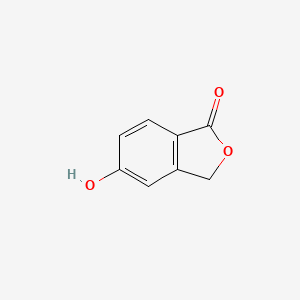

5-Hydroxyphthalide

描述

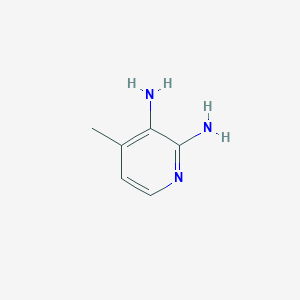

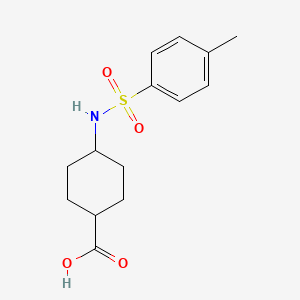

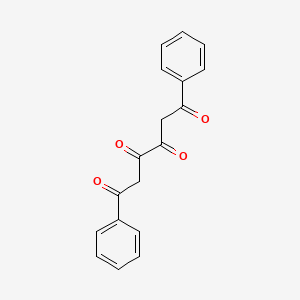

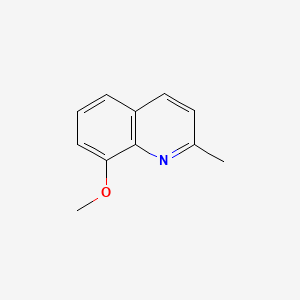

5-Hydroxyphthalide is a heterocyclic derivative that can be used as an intermediate in organic synthesis . It has a molecular formula of C8H6O3 .

Synthesis Analysis

The synthesis of 5-Hydroxyphthalide can be achieved through a dehydrative coupling reaction between 3-hydroxyphthalide and different properly functionalized arene rings . Another method involves the use of dichloromethane and boron tribromide in an inert atmosphere .Molecular Structure Analysis

5-Hydroxyphthalide has a molecular weight of 150.13 Da . It belongs to the phthalides, a relatively small group of natural compounds known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes .Chemical Reactions Analysis

Phthalides, including 5-Hydroxyphthalide, have been subjected to various chemical transformations such as oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers .Physical And Chemical Properties Analysis

5-Hydroxyphthalide has a melting point of 223-224 °C and a predicted boiling point of 435.1±45.0 °C . Its density is predicted to be 1.436±0.06 g/cm3 .科学研究应用

-

Scientific Field: Antioxidant Research

- Phthalides, including 5-Hydroxyphthalide, have been studied for their antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

- In a study, a series of 3-arylphthalide derivatives were synthesized and their antioxidant activities were evaluated using the ABTS assay . The synthesized compound 3-(2,4-dihydroxyphenyl)phthalide showed better antioxidant activity than the Trolox standard .

-

Scientific Field: Anti-Inflammatory Research

- Phthalides have also been studied for their anti-inflammatory activities . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.

- In the same study mentioned above, the anti-inflammatory activities of the synthesized 3-arylphthalide derivatives were evaluated by measuring the inhibition of LPS-induced nitric oxide (NO) production in microglial cells Bv.2 and macrophage cells RAW 264.7 . The compound 3-(2,4-dihydroxyphenyl)phthalide strongly inhibited NO production in LPS-stimulated Bv.2 and RAW 264.7 cells and reduced the expression of the pro-inflammatory cytokines Il1b and Il6 in RAW 264.7 cells .

-

Scientific Field: Neurodegenerative Diseases Research

-

Scientific Field: Cardiovascular Diseases Research

-

Scientific Field: Diabetes Research

-

Scientific Field: Microbial Infections Research

-

Scientific Field: Liver Diseases Research

- 5-Hydroxyphthalide may have potential applications in liver diseases research. For instance, studies have shown that intermittent fasting can protect against liver inflammation and liver cancer . While 5-Hydroxyphthalide is not directly mentioned, its structural similarity to molecules involved in these processes suggests potential relevance in this field .

-

Scientific Field: Kidney Diseases Research

-

Scientific Field: Respiratory Diseases Research

-

Scientific Field: Digestive Diseases Research

-

Scientific Field: Skin Diseases Research

- Flavonoids, a group of compounds that includes 5-Hydroxyphthalide, have been studied for their potential applications in skin diseases . They have been shown to exhibit antioxidant, anti-inflammatory, antiviral, and anticarcinogenic properties that have been widely studied as potential therapeutics for diseases ranging from Alzheimer’s disease to liver disease .

-

Scientific Field: Eye Diseases Research

- There is ongoing research into genetic eye diseases such as age-related macular degeneration (AMD), the third biggest cause of vision loss worldwide . While 5-Hydroxyphthalide is not directly mentioned, it is structurally similar to molecules involved in these processes, suggesting potential relevance in this field .

安全和危害

属性

IUPAC Name |

5-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEJYBQYGQJKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282908 | |

| Record name | 5-HYDROXYPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyphthalide | |

CAS RN |

55104-35-3 | |

| Record name | 55104-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-HYDROXYPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)